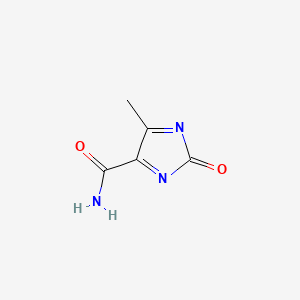

5-Methyl-2-oxoimidazole-4-carboxamide

Description

Overview of Imidazole-4-carboxamide Scaffolds in Modern Chemical and Biochemical Research

The imidazole (B134444) ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous naturally occurring molecules like the amino acid histidine, histamine, and purines. nih.govmdpi.com Its electron-rich character and the presence of two nitrogen atoms allow it to readily interact with a wide range of biological targets, including enzymes, proteins, and receptors. nih.gov The structural features of the imidazole ring facilitate multiple drug-ligand interactions through hydrogen bonds, hydrophobic forces, and van der Waals forces. nih.gov Consequently, imidazole-based compounds are the subject of intensive scientific investigation to discover potent therapeutic agents with improved safety profiles. nih.gov

Within this broad class, the imidazole-4-carboxamide scaffold is of significant interest. Derivatives featuring this core have demonstrated a wide spectrum of biological activities. Researchers have explored these compounds as potential anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net For instance, specific imidazole-4,5-dicarboxamide derivatives have been synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. rsc.org Other research has focused on developing novel 5-aminoimidazole-4-carboxamidrazones that exhibit notable antifungal activity, particularly against various Candida species and Cryptococcus neoformans. nih.govresearchgate.net Furthermore, the versatility of the imidazole-4-carboxamide structure extends to diagnostic applications, with newly synthesized imidazole-4,5-dicarboxamides being assessed as contrast agents for pH and perfusion imaging in MRI studies. nih.gov The ability to systematically modify the scaffold allows for the fine-tuning of its properties, making it a privileged structure in modern drug discovery and biochemical research. nih.gov

Rationale for Investigating 5-Methyl-2-oxoimidazole-4-carboxamide within Heterocyclic Chemistry

The specific investigation of this compound is driven by established principles of medicinal chemistry, particularly the exploration of structure-activity relationships (SAR). The parent imidazole-4-carboxamide scaffold serves as a validated starting point, and the introduction of substituents is a rational strategy to modulate the compound's physicochemical and biological properties.

The rationale for adding the methyl and oxo groups can be broken down as follows:

The 5-Methyl Group: Methylation is a common tactic in drug design to enhance metabolic stability, increase lipophilicity (which can affect cell permeability), and introduce steric bulk that can influence binding affinity and selectivity for a biological target. The position of the methyl group on the imidazole ring can also affect the tautomeric equilibrium of the heterocycle, potentially influencing its electronic properties and interaction patterns. mdpi.com

By synthesizing and studying this compound, researchers aim to understand how these specific functional groups synergistically influence the molecule's properties compared to simpler imidazole-4-carboxamides. This systematic approach of adding substituents is crucial for optimizing lead compounds into potent and selective agents for therapeutic or diagnostic purposes, as seen in the development of inhibitors for targets like poly(ADP-ribose)polymerase-1 (PARP-1), where substitutions on a core scaffold are key to achieving high potency. nih.gov

Historical Context of Research on Oxoimidazole Carboxamide Derivatives

The journey of research into oxoimidazole carboxamide derivatives is intrinsically linked to the broader history of imidazole chemistry. The parent imidazole ring was first synthesized by Heinrich Debus in 1858. mdpi.com The subsequent discovery of its presence in vital natural products like histidine and purines catalyzed extensive research into this heterocyclic system. nih.govmdpi.com

Early work focused on fundamental synthesis and understanding the reactivity of the imidazole core. Over time, the focus expanded to the synthesis of functionalized derivatives to explore their potential applications. The development of various synthetic methodologies, such as the Van Leusen method, enabled chemists to create a wide array of substituted imidazoles, including those with carboxamide groups. mdpi.com

Research into oxoimidazole (imidazolone) and their carboxamide derivatives represents a more recent chapter, driven largely by the field of medicinal chemistry. The goal has been to create novel molecules with specific biological activities. Studies have shown that fused and substituted imidazole derivatives hold prominent roles in medicine. researchgate.net For example, research into 1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors demonstrated that strategic substitutions are critical for achieving potent biological activity. nih.gov Similarly, the synthesis and evaluation of various carboxamide-containing heterocyclic compounds, including those with oxo-thiazolidine or oxo-thieno[2,3-d]pyrimidine cores, highlight the ongoing effort to find novel antimicrobial and anticancer agents by modifying core scaffolds with carboxamide and other functional groups. researchgate.netresearchgate.net The investigation of this compound fits within this modern context of rational drug design, building upon a long history of synthetic and medicinal chemistry research into heterocyclic compounds.

Research Data on Imidazole-4-Carboxamide Derivatives

The following tables provide an overview of the properties and activities of compounds related to the imidazole-4-carboxamide scaffold, illustrating the chemical and biological diversity of this class of molecules.

Table 1: Physicochemical Properties of 5-Aminoimidazole-4-carboxamide (B1664886)

Data for 5-Aminoimidazole-4-carboxamide (AICA), a closely related precursor in purine (B94841) biosynthesis, is provided as a reference point for the general properties of the core structure.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O | nih.gov |

| Molecular Weight | 126.12 g/mol | nih.gov |

| LogP | -1.10 | nih.gov |

| Physical Description | Solid | nih.gov |

| Water Solubility | >18.9 µg/mL | nih.gov |

Table 2: Examples of Biological Activities of Imidazole-4-Carboxamide Scaffolds

| Derivative Class | Specific Example | Investigated Activity | Findings | Source |

| Imidazole-4,5-dicarboxamides | N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | Antiviral (SARS-CoV-2) | Inhibited the SARS-CoV-2 main protease with an IC₅₀ of 4.79 µM. | rsc.org |

| 5-Aminoimidazole-4-carboxamidrazones | Not specified | Antifungal | Displayed activity against Candida sp. and Cryptococcus neoformans. | nih.govresearchgate.net |

| Benzimidazole-4-carboxamides | Compound 10a (structure in source) | Anticancer (PARP-1 Inhibition) | Potent PARP-1 inhibitor that strongly potentiated the cytotoxicity of temozolomide (B1682018) in an in vivo tumor model. | nih.gov |

| Triazole Carboxamides | Compound 5j (structure in source) | Anti-oomycete | Showed outstanding activity against Phytophthora capsici with an EC₅₀ of 17.362 µg/mL. | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

129015-14-1 |

|---|---|

Molecular Formula |

C5H5N3O2 |

Molecular Weight |

139.114 |

IUPAC Name |

5-methyl-2-oxoimidazole-4-carboxamide |

InChI |

InChI=1S/C5H5N3O2/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9) |

InChI Key |

VVXPUIWGQWCCEM-UHFFFAOYSA-N |

SMILES |

CC1=NC(=O)N=C1C(=O)N |

Synonyms |

2H-Imidazole-4-carboxamide,5-methyl-2-oxo-(9CI) |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Methyl 2 Oxoimidazole 4 Carboxamide and Its Analogues

De Novo Synthetic Approaches to the Imidazole-4-carboxamide Core

The foundational approach to synthesizing the imidazole-4-carboxamide skeleton involves building the heterocyclic ring system from the ground up. These methods offer high flexibility in introducing a variety of substituents onto the final molecule.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a highly efficient strategy for generating molecular diversity. bohrium.com They are advantageous in reducing synthesis time and cost by eliminating the need to isolate intermediates. bohrium.com The synthesis of the imidazole (B134444) nucleus via MCRs is a well-established field, dating back to the work of Japp and Radziszewski. bohrium.com

Modern MCRs for constructing polysubstituted imidazoles often involve the condensation of a 1,2-dicarbonyl compound (or a precursor), an aldehyde, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). acs.orgbohrium.com Researchers have developed various protocols, including three-component and four-component reactions, to yield tri- and tetrasubstituted imidazoles, respectively. acs.org For instance, a metal-free, acid-promoted MCR has been developed where an internal alkyne, an aldehyde, and an aniline (B41778) react in one pot, proceeding through a pivalic acid-promoted benzil (B1666583) formation followed by cyclocondensation. acs.org Microwave irradiation has also been effectively employed to accelerate these reactions, often leading to reduced reaction times and improved yields. bohrium.comnih.gov

A notable one-pot, three-component synthesis of imidazole-4-carboxylates utilizes a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This method demonstrates the versatility of MCRs in creating diversely functionalized imidazole cores. nih.gov

| MCR Approach | Components | Catalyst/Conditions | Product Type | Reference |

| Three-Component | 1,2-Diketone, Aldehyde, Ammonium Acetate | Pivalic Acid, DMSO/H₂O, 140°C | 2,4,5-Trisubstituted Imidazoles | acs.org |

| Four-Component | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | Pivalic Acid, DMSO/H₂O, 140°C | 1,2,4,5-Tetasubstituted Imidazoles | acs.org |

| Three-Component | 1,2-Diaza-1,3-dienes, Primary Amine, Aldehyde | Microwave Irradiation | 3-Alkyl/Aryl-imidazole-4-carboxylates | nih.gov |

| Four-Component | Ninhydrin, Primary Alkylamine, Arylisothiocyanate, Acetylenic Ester | N-formylmorpholine (solvent) | Functionalized Imidazoles | iau.ir |

Cyclocondensation reactions are fundamental to imidazole synthesis, involving the formation of the ring through intramolecular condensation of a linear precursor. A classic example is the Debus synthesis, which uses glyoxal, formaldehyde, and ammonia, and though it often results in low yields, it remains in use for creating C-substituted imidazoles. derpharmachemica.com

A more contemporary approach involves the cyclization of intermediates derived from diaminomaleonitrile (B72808) (DAMN), a versatile building block for nitrogen heterocycles. acs.orgnih.gov The synthesis typically involves modifying one of the amino groups of DAMN, for example, by reaction with an aldehyde, followed by an intramolecular condensation to form the imidazole ring. acs.orgnih.gov

Another sophisticated method is the 1,5-electrocyclization of conjugated azavinyl azomethine ylides. nih.gov These ylides, generated from 1,2-diaza-1,3-dienes, undergo a microwave-assisted cyclization to form the imidazole-4-carboxylate core in good yields. nih.gov The proposed mechanism involves the formation of a five-membered ring structure which then aromatizes to the final imidazole product. nih.govnih.gov

Controlling the regiochemistry of substitution on the imidazole ring is a critical challenge in synthesis. rsc.org The development of regiocontrolled methods is of strategic importance for accessing specific isomers with desired biological or material properties. rsc.org

One effective strategy for achieving regioselectivity employs a directing group on one of the reactants. For example, a simple and efficient method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported. acs.orgnih.gov In this process, the presence of a 2-hydroxyaryl moiety on a DAMN-based benzylidene imine precursor controls the reaction mechanism. nih.gov Computational and experimental studies have shown that this group facilitates a self-catalyzed hydrogen atom shift, guiding the cyclization to favor the formation of the desired imidazole regioisomer over other potential products like 1,2-dihydropyrazines. acs.orgnih.gov

Other methodologies achieve regioselectivity through careful choice of catalysts and reaction partners. Copper-catalyzed reactions of imidamides with carboxylic acids allow for regioselective substitution at the C-2 and C-4 positions. rsc.org Similarly, ruthenium-catalyzed "borrowing hydrogen" protocols enable the regioselective synthesis of NH-imidazoles substituted at the C-2, C-4, and C-5 positions. rsc.org

Functional Group Interconversions and Modifications on Existing Imidazole Scaffolds

An alternative synthetic route involves the modification of an already-formed imidazole ring system. This approach is particularly useful when the required imidazole precursor is commercially available or readily synthesized. For the target molecule, 5-Methyl-2-oxoimidazole-4-carboxamide, the key precursor is 2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid. prepchem.comsigmaaldrich.com

The conversion of a carboxylic acid group at the C-4 position is a common and crucial step in the synthesis of imidazole-4-carboxamides and their ester analogues.

Esterification: The formation of an ester from the precursor carboxylic acid can be achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This classic method involves reacting the carboxylic acid with an excess of an alcohol (e.g., ethanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium toward the ester product. masterorganicchemistry.com The reverse reaction, the hydrolysis of an ester like ethyl 5-methyl-1H-imidazole-4-carboxylate back to the carboxylic acid, is typically accomplished by heating with an aqueous base (e.g., sodium hydroxide) or acid. prepchem.comgoogle.com

Amidation: The final step to obtain this compound from its corresponding carboxylic acid is the formation of the primary amide. Several methods are available for this transformation.

Activation to Acyl Chloride: A traditional and effective method involves converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 5-methyl-2-oxoimidazole-4-carbonyl chloride is then reacted with ammonia to yield the desired carboxamide. google.com

Peptide Coupling Reagents: Direct coupling of the carboxylic acid with an ammonia source can be mediated by dehydrating agents, commonly known as peptide coupling reagents. youtube.com Agents such as N,N′-dicyclohexylcarbodiimide (DCC) activate the carboxyl group, facilitating nucleophilic attack by ammonia to form the amide bond. youtube.com

Modern Coupling Methods: More recent methods provide mild and highly efficient conditions for amidation. For instance, Deoxo-Fluor, a thermally stable fluorinating reagent, can convert carboxylic acids to acyl fluorides in situ, which then react smoothly with amines to form amides in a one-pot procedure. nih.gov

| Reaction | Reagents/Method | Intermediate | Description | Reference |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Protonated Carboxylic Acid | Fischer esterification to form the corresponding alkyl ester. | masterorganicchemistry.commasterorganicchemistry.comgoogle.com |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Ammonia (NH₃) | 5-methyl-2-oxoimidazole-4-carbonyl chloride | Two-step process involving activation of the carboxylic acid. | google.com |

| Amidation (Direct Coupling) | N,N′-Dicyclohexylcarbodiimide (DCC), Ammonia (NH₃) | O-acylisourea | One-pot conversion using a dehydrating agent. | youtube.com |

| Amidation (via Acyl Fluoride) | Deoxo-Fluor, Ammonia (NH₃) | Acyl Fluoride | Mild and efficient one-pot method using a fluorinating reagent. | nih.gov |

The 2-oxo-imidazole moiety is chemically a cyclic urea, which influences its reactivity. The synthesis of this group can be achieved via methods like the Markwald synthesis, which initially produces 2-mercaptoimidazoles from α-amino ketones and thiocyanate. derpharmachemica.com The sulfur atom in the 2-thiol substituted intermediate can then be removed by oxidation to give the final 2-oxoimidazole. derpharmachemica.com

The nitrogen atoms of the 2-oxo-imidazole ring possess protons that can be substituted. These N-H groups can potentially undergo standard reactions such as N-alkylation or N-acylation, allowing for further functionalization of the molecule. The presence of two distinct nitrogen atoms (N1 and N3) also introduces the possibility of regioselective modification, although this can be challenging to control. The specific reactivity would be governed by the electronic environment of the ring and the reaction conditions employed.

Synthesis of Precursors and Intermediates for this compound

The construction of the this compound molecule relies on the availability of key precursors and intermediates. A common strategy involves the synthesis of an ester derivative, ethyl 2,3-dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylate, which can then be converted to the final carboxamide.

A plausible synthetic route to this ethyl ester intermediate begins with readily available starting materials such as ethyl cyanoacetate (B8463686). prepchem.comwikipedia.org Ethyl cyanoacetate can be nitrosated using sodium nitrite (B80452) in acetic acid to form ethyl 2-hydroxyimino-2-cyanoacetate. prepchem.comgoogle.com Subsequent reduction of this intermediate, for instance through catalytic hydrogenation, would yield ethyl 2-amino-2-cyanoacetate. google.com

The synthesis of 2-Amino-2-cyanoacetamide can also be achieved from ethyl 2-amino-2-cyanoacetate oxalate (B1200264) monohydrate. chemicalbook.com The process involves treating the starting material with ammonia gas in methanol at a low temperature (0-5°C). chemicalbook.com The product is then isolated by concentration of the reaction mixture and filtration. chemicalbook.com

Another key intermediate that can be synthesized is 2-Cyano-N-methylacetamide. This can be prepared by the reaction of ethyl cyanoacetate with methylamine (B109427) in tetrahydrofuran (B95107) (THF). google.com The reaction is typically carried out at a low temperature initially and then stirred at room temperature. google.com

The cyclization to form the imidazole ring is a crucial step. One reported method involves the reaction of ethyl 2,3-dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylate with acetic anhydride (B1165640) under reflux conditions to yield ethyl 1,3-diacetyl-2,3-dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylate. prepchem.com The initial imidazole ester can be hydrolyzed to 5-methyl-1H-imidazole-4-carboxylic acid using sodium hydroxide (B78521) followed by neutralization with hydrochloric acid. prepchem.com This carboxylic acid can then be converted to the desired carboxamide through standard amidation procedures.

A general method for converting an ethyl ester of an imidazole-4-carboxylate to the corresponding carboxamide involves treatment with methanolic ammonia. nih.gov For instance, 1-beta-D-Ribofuranosyl-5-methylimidazole-4-carboxamide was successfully obtained from its corresponding ethyl ester by this method. nih.gov

Below is a table summarizing the synthesis of a key precursor, ethyl 2-hydroxyimino-2-cyanoacetate:

Table 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate

| Reactants | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl cyanoacetate | Sodium nitrite, Acetic acid | Water | Not specified | 87% | prepchem.com |

| Ethyl cyanoacetate | Sodium nitrite, Glacial acetic acid | Ice water | Below 10°C | Not specified | google.com |

Sustainable Synthesis Approaches in Imidazole Chemistry Research

The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to minimize environmental impact and enhance efficiency. Key areas of focus include the use of effective catalytic systems and the reduction or replacement of hazardous solvents.

Catalytic Systems for Enhanced Reaction Efficiency

A variety of catalytic systems have been developed to improve the efficiency and selectivity of imidazole synthesis. These include both homogeneous and heterogeneous catalysts.

Metal-based Catalysts : Copper(II) catalysts, such as Cu(phen)Cl2, have been shown to be effective in the synthesis of certain imidazole derivatives. nih.gov In some cases, these reactions can be carried out in ethanol (B145695) at relatively low temperatures (35 °C). nih.gov Other metals like zinc have also been utilized. For instance, zinc oxide (ZnO) has been used to catalyze the cyclization of 3-oxo-N-phenylbutanamides to form isoxazolone derivatives, a reaction type that shares mechanistic features with imidazole synthesis. nih.gov

Polymeric Catalysts : Crosslinked poly(AMPS-co-AA) has been employed as a reusable heterogeneous catalyst for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles, offering high yields and easy work-up. ias.ac.in

Nanoparticle Catalysts : γ-Al2O3 nanoparticles have been used to catalyze the multi-component reaction for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation, leading to high yields in shorter reaction times compared to conventional methods. mdpi.com Similarly, CoFe2O4 nanoparticles have been used for the synthesis of 2,4,5-trisubstituted imidazoles under sonication. mdpi.com

Ionic Liquids : Acidic ionic liquids like [2-(imm)-4-{b(immh)m}c][HSO4]3 have been utilized as catalysts for the synthesis of 2,4,5-trisubstituted imidazole derivatives, often in conjunction with ultrasound irradiation to enhance reaction rates. mdpi.com

The following table provides examples of catalytic systems used in the synthesis of imidazole derivatives.

Table 2: Catalytic Systems in Imidazole Synthesis

| Catalyst | Reactants | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Cu(phen)Cl2 | l-histidine, benzylidenehydrazine, aldehyde | Ethanol | 35 °C, 3 h | Imidazole derivatives | nih.gov |

| Crosslinked poly(AMPS-co-AA) | Benzil, aldehyde, ammonium acetate | Solvent-free | Not specified | 2,4,5-Trisubstituted imidazoles | ias.ac.in |

| γ-Al2O3 Nanoparticles | Benzil, arylaldehyde, amines, NH4OAc | Not specified | Ultrasonic irradiation | 1,2,4,5-Tetrasubstituted imidazoles | mdpi.com |

| CoFe2O4 Nanoparticles | Diketone, aldehyde, ammonium acetate | Not specified | Sonication | 2,4,5-Trisubstituted imidazoles | mdpi.com |

| Acidic Ionic Liquid | Aldehydes, ammonium acetate, benzil/benzoin | Not specified | Ultrasonic irradiation | 2,4,5-Trisubstituted imidazole derivatives | mdpi.com |

Solvent Minimization and Alternative Media for Synthesis

Reducing solvent usage or replacing conventional organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry in imidazole synthesis.

Solvent-Free Synthesis : Several methods have been developed for the synthesis of imidazole derivatives under solvent-free conditions. ias.ac.in These reactions are often promoted by heat or microwave irradiation and can be highly efficient, offering advantages such as reduced waste, lower costs, and simpler work-up procedures. The use of a reusable polymeric catalyst in solvent-free conditions further enhances the green credentials of the synthesis. ias.ac.in

Water as a Solvent : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An eco-friendly approach for the synthesis of imidazole hybrids has been reported using water as the solvent. nih.gov These reactions, involving the substitution of a nitro group on an imidazole ring with a carbon nucleophile, can be carried out under microwave irradiation. nih.gov

Alternative Solvents : Deep eutectic solvents (DESs) and ionic liquids are being explored as greener alternatives to volatile organic compounds. mdpi.com They can act as both the solvent and the catalyst, are often recyclable, and can lead to high yields of imidazole products.

The table below highlights different approaches to solvent minimization and the use of alternative media in imidazole synthesis.

Table 3: Solvent Minimization and Alternative Media in Imidazole Synthesis

| Approach | Reactants | Catalyst/Promoter | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Solvent-Free | Benzil, aldehyde, ammonium acetate | Crosslinked poly(AMPS-co-AA) | Not specified | 2,4,5-Trisubstituted imidazoles | ias.ac.in |

| Water | Nitroimidazole, active methylene (B1212753) compound | Microwave irradiation | 90 °C, 5-10 min | Imidazole hybrids | nih.gov |

| Ionic Liquid | Aldehydes, ammonium acetate, benzil/benzoin | Acidic Ionic Liquid | Ultrasonic irradiation | 2,4,5-Trisubstituted imidazole derivatives | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 2 Oxoimidazole 4 Carboxamide

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle that possesses both electrophilic and nucleophilic characteristics. The imine nitrogen atom is basic and acts as a nucleophile, readily participating in coordination with metal ions wikipedia.orgresearchgate.net. Conversely, the ring carbons can be susceptible to nucleophilic attack, although the aromaticity of the system generally favors electrophilic substitution.

The reactivity of electrophiles and nucleophiles is often described by the Hard and Soft Acids and Bases (HSAB) theory, which predicts that soft electrophiles will preferentially react with soft nucleophiles, and hard electrophiles with hard nucleophiles nih.gov. Biological systems contain numerous nucleophilic sites, including the thiol group of cysteine and various nitrogen and oxygen atoms in proteins and nucleic acids beyondbenign.org. The specific reaction pathways of an electrophilic compound are determined by its ability to bind covalently to these biological nucleophiles nih.govbeyondbenign.org.

Rearrangement Pathways and Ring-Opening Reactions

The 2-oxoimidazole ring, under certain conditions, can undergo rearrangement or ring-opening reactions. These transformations are often initiated by oxidative stress or hydrolysis. Preliminary experiments on 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs) have indicated that upon reaction with radicals, they can be degraded into a series of further oxidized products through the ring-opening of the imidazole core nih.gov.

While detailed mechanisms for 5-Methyl-2-oxoimidazole-4-carboxamide are not extensively documented, parallels can be drawn from related heterocyclic systems. For example, 5-hydroxyoxazole-4-carboxy derivatives, which share some structural similarities, have been found to be unstable and prone to hydrolytic ring-opening and subsequent decarboxylation nih.gov. This suggests that the integrity of the heterocyclic ring in such substituted systems can be compromised under hydrolytic conditions, representing a potential degradation pathway.

Hydrolytic Stability and Degradation Kinetics in Research Contexts

The stability of this compound in aqueous environments is a critical factor in research applications. While specific hydrolytic stability data for this compound is sparse, studies on other imidazole derivatives, such as nitroimidazoles, provide insights into their degradation kinetics. The degradation of several 4- and 5-nitroimidazoles in solution has been shown to follow first-order kinetics researchgate.netmdpi.com. This means the rate of degradation is directly proportional to the concentration of the compound.

A hypothetical degradation profile following first-order kinetics is illustrated below.

| Time (hours) | Concentration (µM) | % Remaining |

|---|---|---|

| 0 | 100.0 | 100% |

| 12 | 89.1 | 89.1% |

| 24 | 79.4 | 79.4% |

| 48 | 63.1 | 63.1% |

| 72 | 50.1 | 50.1% |

This table presents hypothetical data to demonstrate the concept of first-order degradation kinetics, where the half-life (t₀.₅), the time required for the concentration to decrease by 50%, is constant.

Photochemical Transformations and Photo-Degradation Mechanisms

Imidazole derivatives can be susceptible to photochemical transformations upon exposure to light, particularly UV radiation. The photo-oxidation of 2,4,5-triphenylimidazole (lophine) and its derivatives has been studied, revealing that the reaction can proceed through the formation of a stable planar quinoid oxidation-state structure, which is then attacked by self-sensitized singlet oxygen rsc.org. This mechanism, involving a 1,2-dioxetane-like intermediate, could be a plausible pathway for the photo-degradation of other imidazole-based materials, including 2-oxoimidazoles rsc.org.

Kinetic studies on the photodegradation of nitroimidazole derivatives have also shown that these compounds can be photolabile, with degradation often following first-order kinetics researchgate.net. The specific substituents on the imidazole ring play a crucial role in determining the photostability of the molecule researchgate.net. Therefore, the 5-methyl and 4-carboxamide groups on the 2-oxoimidazole ring would be expected to influence the rate and mechanism of any potential photo-degradation.

Metal Coordination Chemistry of Imidazole-4-carboxamide Ligands

The imidazole ring, particularly its unsubstituted imine nitrogen, is a well-established coordination site for a wide range of metal ions, making imidazole and its derivatives important ligands in coordination chemistry wikipedia.orgresearchgate.net. The carboxamide group can also participate in metal binding, allowing for more complex coordination modes.

Imidazole-4-carboxamide derivatives can function as versatile ligands, capable of coordinating to metal centers in several ways. These include acting as monodentate, bidentate, or bridging ligands to one or more metal centers mdpi.com. In related 5-amino-1-(aryl)-imidazole-4-carboxamide compounds, the ligand has been shown to exhibit bidentate behavior in forming metal chelates consensus.app.

The primary coordination site is typically the imine nitrogen of the imidazole ring. However, the carboxamide moiety offers a secondary binding site through its carbonyl oxygen, enabling chelation. This bidentate coordination can lead to the formation of stable five- or six-membered chelate rings with a metal ion, enhancing the stability of the resulting complex. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the steric and electronic properties of other substituents on the ligand, and the reaction conditions.

A significant area of research involving imidazole-4-carboxamide derivatives is their use as artificial nucleobases in the construction of metal-mediated DNA base pairs. In this application, the natural hydrogen bonds of a base pair are replaced by coordinate bonds to a central metal ion.

The 2-oxo-imidazole-4-carboxamide (ImOA) nucleobase, an analogue of the title compound, has been successfully incorporated into DNA duplexes. Research has shown that ImOA can form stable, metal-mediated base pairs (ImOA–M–ImOA) in the presence of specific metal ions nih.govrsc.orgrsc.org. For example, Hg(II) ions can bridge two opposing ImOA bases, and this interaction is similar to the well-known T–Hg(II)–T base pair nih.govrsc.org. The formation of these artificial base pairs leads to a significant increase in the thermal stability of the DNA duplex. This stabilization effect is quantified by the change in the duplex melting temperature (ΔTm).

| Artificial Base Pair | Metal Ion (M) | Increase in Duplex Melting Temperature (ΔTm) | Reference |

|---|---|---|---|

| ImOC–M–ImOC | Cu(II) | +20 °C | nih.govrsc.org |

| ImOC–M–ImOC | Hg(II) | +11 °C | nih.govrsc.org |

| X–M–X | Cu(II) | ~+20 °C (antiparallel) | nih.gov |

| X–M–X | Ag(I) | Less stabilizing than Cu(II) | nih.gov |

ImOC = 2-oxo-imidazole-4-carboxylate; X = imidazole-4-carboxylate. This table summarizes the stabilizing effects of metal ion coordination within DNA duplexes containing imidazole-derived artificial nucleobases.

Similarly, the related nucleobase imidazole-4-carboxylate (ImC or X) has been shown to form stable base pairs with Cu(II) and Ag(I) ions, with the X–Cu(II)–X pair increasing the duplex melting temperature by approximately 20°C nih.gov. The coordination is proposed to involve both the N3 atoms and the carboxylate groups of the artificial bases rsc.org. This research highlights the potential of imidazole-4-carboxamide systems in developing metal-responsive DNA materials and constructing novel DNA-based nanostructures nih.govrsc.org.

Mechanistic Investigations and Reaction Pathway Elucidation

Spectroscopic Monitoring Techniques for Reaction Intermediates

Spectroscopic techniques are indispensable for the detection and characterization of transient intermediates formed during the synthesis of 5-methyl-2-oxoimidazole-4-carboxamide. These methods allow for real-time monitoring of the reaction progress and provide structural information about the species involved.

Commonly Employed Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for identifying reaction intermediates. By acquiring spectra at various time points during the reaction, it is possible to observe the appearance and disappearance of signals corresponding to starting materials, intermediates, and products. For the study of imidazole (B134444) ring formation, ¹H and ¹³C NMR are fundamental. In more advanced applications, specialized techniques such as in situ NMR can provide detailed information on the reaction kinetics and the structure of short-lived intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. For instance, the formation of the C=O group in the 2-oxoimidazole ring and the amide group (-CONH₂) can be tracked by the appearance of their characteristic absorption bands.

Mass Spectrometry (MS): Mass spectrometry can be used to detect the mass-to-charge ratio of intermediates, helping to confirm their molecular weight and elemental composition. Techniques like Electrospray Ionization (ESI-MS) can be coupled with liquid chromatography (LC-MS) to separate and identify different species present in the reaction mixture.

UV-Visible (UV-Vis) Spectroscopy: This technique is suitable for monitoring reactions involving chromophoric species. Changes in the electronic structure of the molecule during the reaction, such as the formation of the conjugated imidazole ring system, can lead to shifts in the absorption spectrum, which can be monitored over time to study the reaction kinetics.

While direct spectroscopic studies on the formation of this compound are not widely reported, the synthesis of other imidazole derivatives has been successfully monitored using these techniques. For example, the synthesis of 2-(furan-2-yl)-1H-imidazole has been monitored by UV spectroscopy researchgate.net.

Kinetic Studies of Formation and Transformation Pathways

Key Aspects of Kinetic Studies:

Determination of Reaction Rates: The rate of formation of this compound can be measured by monitoring the change in concentration of reactants or products over time using the spectroscopic techniques mentioned above.

Effect of Reactant Concentrations: By systematically varying the initial concentrations of the starting materials, the dependence of the reaction rate on each reactant can be determined. This helps in identifying the species involved in the rate-determining step.

Influence of Temperature: The effect of temperature on the reaction rate is studied to determine the activation parameters, such as the activation energy (Ea), which provides information about the energy barrier of the reaction.

Catalyst Effects: If a catalyst is used in the synthesis, kinetic studies can elucidate its role in the reaction mechanism, for instance, by determining how it affects the rate law and activation energy.

For instance, kinetic studies on the oxidative conversion of various imidazoles to imidazolones have been conducted, revealing a first-order dependence on the oxidant and fractional-order dependence on the imidazole and acid concentrations researchgate.net. Such studies provide a framework for how the kinetics of this compound formation could be investigated.

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. acs.orgwikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), the position of that atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

Applications of Isotopic Labeling:

Tracing Reaction Pathways: By labeling different atoms in the starting materials for the synthesis of this compound, it would be possible to determine which atoms from the reactants are incorporated into specific positions of the final product. This can help to confirm or rule out proposed reaction intermediates and rearrangement steps.

Identifying Bond Cleavage and Formation: Isotopic labeling can provide evidence for specific bond-breaking and bond-forming events. For example, by labeling a specific nitrogen atom in a precursor, one could determine if it becomes part of the imidazole ring or is eliminated during the reaction.

Kinetic Isotope Effect (KIE): The rate of a reaction can be affected by isotopic substitution at or near a position involved in bond cleavage in the rate-determining step. Measuring the KIE can provide strong evidence for the mechanism of this step.

While specific isotopic labeling studies on this compound were not found, this technique is widely applied in the study of heterocyclic ring formation. For instance, stable isotope labeling is a key tool in metabolic flux analysis and in understanding complex biochemical pathways involving heterocyclic compounds acs.org. The deconstruction-reconstruction strategy for pyrimidines using labeled amidines is a prime example of how isotopic labeling can be used to understand and manipulate heterocyclic synthesis nih.gov.

Computational Quantum Chemical Calculations for Reaction Mechanism Elucidation

Computational quantum chemistry has become an invaluable tool for investigating reaction mechanisms, providing detailed insights into the energetics and structures of reactants, intermediates, transition states, and products. These calculations can complement experimental studies and help to rationalize observed reactivity.

Contributions of Computational Chemistry:

Mapping Reaction Energy Profiles: Quantum chemical calculations, often using Density Functional Theory (DFT), can be used to compute the potential energy surface of a reaction. This allows for the identification of the lowest energy pathway from reactants to products, including the structures and energies of all intermediates and transition states.

Characterization of Transition States: The geometry of the transition state, which corresponds to the highest energy point along the reaction coordinate, can be calculated. Analysis of the transition state structure provides crucial information about the bond-breaking and bond-forming processes occurring in the rate-determining step.

Prediction of Reaction Kinetics: From the calculated activation energies, it is possible to estimate theoretical reaction rates and compare them with experimental data. This can help to validate the proposed mechanism.

Solvent Effects: Computational models can also incorporate the effects of the solvent on the reaction mechanism, providing a more realistic picture of the reaction in solution.

Derivatization and Analogue Development Based on the 5 Methyl 2 Oxoimidazole 4 Carboxamide Scaffold

Design Principles for Structural Modification of the Imidazole-4-carboxamide Core

The structural modification of the imidazole-4-carboxamide core is guided by established medicinal chemistry principles aimed at enhancing desired biological activities and drug-like properties. Structure-activity relationship (SAR) studies on analogous heterocyclic compounds, such as 2-phenyl-oxazole-4-carboxamides and benzimidazoles, offer insights into key design strategies. A primary principle involves exploring the spatial and electronic requirements of the target receptor or enzyme. Modifications are designed to probe interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Key design principles include:

Scaffold Hopping and Bioisosterism: Replacing the core imidazole (B134444) ring or the carboxamide group with other chemical moieties that retain similar biological activity but possess improved properties. This strategy aims to discover novel chemical spaces and enhance pharmacokinetic profiles.

Conformational Rigidity: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation. This can lead to increased potency and selectivity.

Modulation of Physicochemical Properties: Altering substituents to fine-tune properties like lipophilicity (logP), solubility, and metabolic stability. For instance, the introduction of polar groups can enhance solubility, while fluorination can block metabolic hotspots.

Structure-Based Design: Utilizing computational modeling and X-ray crystallography data of the target protein to design analogues that fit optimally into the binding site.

Investigations into related structures, such as 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives, have demonstrated that modifications at various positions can significantly impact biological activity, providing a rationale for similar explorations on the 5-Methyl-2-oxoimidazole-4-carboxamide scaffold nih.gov.

Synthesis of N-Substituted Imidazole-4-carboxamide Derivatives

The synthesis of N-substituted derivatives is a common strategy to explore the chemical space around the imidazole core and modulate the compound's properties. While specific literature on the N-substitution of this compound is limited, general methods for N-alkylation and N-arylation of imidazole rings are well-established. These reactions typically involve the deprotonation of the imidazole nitrogen followed by reaction with an electrophile.

A general synthetic approach involves reacting the parent imidazole with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (B52724). This generates the imidazolate anion, which then acts as a nucleophile, attacking an alkyl or aryl halide to form the N-substituted product.

For example, the synthesis of novel N-substituted benzimidazole derivatives has been achieved by reacting the benzimidazole core with various functionalized halides in a basic medium nih.gov. A similar strategy could be applied to the this compound scaffold.

Table 1: Examples of Reagents for N-Substitution of Imidazole Scaffolds

| Reagent Class | Specific Example | Potential Substitution |

| Alkyl Halides | Methyl Iodide | N-Methyl |

| Benzyl Bromide | N-Benzyl | |

| Aryl Halides | Fluorobenzene | N-Phenyl |

| Acyl Halides | Acetyl Chloride | N-Acetyl |

This table is illustrative and based on general imidazole chemistry, not specific to this compound.

Modification of the Carboxamide Moiety (e.g., via Amide Bond Transformations)

The carboxamide group is a crucial functional group that often participates in key hydrogen bonding interactions with biological targets. Its modification is a key strategy in analogue development. Transformations can include altering the substituents on the amide nitrogen or replacing the entire amide bond with a bioisostere.

Synthesis of novel carboxamide derivatives often involves the coupling of a carboxylic acid precursor with a diverse range of amines. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are commonly employed. For instance, the synthesis of novel isoxazole-carboxamide derivatives was achieved through the coupling of 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline (B41778) derivatives using EDC and 4-dimethylaminopyridine (DMAP) nih.govresearchgate.net.

Further modifications could involve the reduction of the amide to an amine, or its hydrolysis back to the carboxylic acid, which can then be used as a handle for further functionalization.

Introduction of Diverse Substituents at Imidazole Ring Positions (e.g., C-2, C-5)

Introducing substituents at different positions on the imidazole ring is a fundamental strategy for exploring SAR. For the this compound scaffold, the C-2 and C-5 positions (already substituted with a methyl group) are primary targets for modification.

C-2 Position: The C-2 position of the 2-oxoimidazole ring is adjacent to the nitrogen atoms and can be functionalized through various methods. For related benzimidazole-4-carboxamide derivatives, introducing five- or six-membered N-heterocyclic moieties at the C-2 position has led to potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) nih.gov.

C-5 Position: The existing methyl group at the C-5 position can be modified or replaced with other functional groups. For example, replacing the methyl group with larger alkyl groups, halogens, or electron-withdrawing groups could significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity. Synthetic strategies to achieve this might involve starting from a different precursor or developing a method for the direct functionalization of the C-5 methyl group.

Exploration of Bioisosteric Replacements in Research

Bioisosteric replacement is a powerful tool in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physical or chemical properties cambridgemedchemconsulting.com.

Carboxamide Bioisosteres: The carboxamide bond is often a target for bioisosteric replacement to enhance metabolic stability and cell permeability. Common bioisosteres for the amide group include heterocyclic rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles drughunter.comnih.gov. These five-membered heterocycles can mimic the hydrogen bonding properties and geometry of the amide bond nih.gov. Studies on benzamide analogues have explored replacements such as esters, thioamides, sulfonamides, ureas, and triazoles to modulate biological activity nih.gov.

Imidazole Ring Bioisosteres: The imidazole ring itself can be replaced with other five-membered heterocycles such as oxazole, thiazole, pyrazole, or isoxazole (B147169). This "scaffold hopping" approach can lead to the discovery of new chemical series with potentially improved properties researchgate.net. For example, research on 2-phenyl-oxazole-4-carboxamide derivatives has identified potent apoptosis inducers, highlighting the potential of related scaffolds researchgate.net.

Table 2: Common Bioisosteric Replacements for the Carboxamide Moiety

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxamide (-CONH-) | 1,2,4-Oxadiazole | Mimics H-bond acceptor properties, improved metabolic stability. |

| 1,2,3-Triazole | Mimics trans-amide geometry, synthetically accessible. nih.gov | |

| Thioamide (-CSNH-) | Alters electronic properties and H-bonding capacity. nih.gov | |

| Sulfonamide (-SO2NH-) | Increased lipophilicity and metabolic stability. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 5 Methyl 2 Oxoimidazole 4 Carboxamide

Quantum Mechanical Studies for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Techniques like Density Functional Theory (DFT) are commonly used to perform these calculations for imidazole (B134444) derivatives. nih.govrsc.org By solving approximations of the Schrödinger equation, QM studies can predict a variety of molecular characteristics for 5-Methyl-2-oxoimidazole-4-carboxamide.

Detailed research findings from such studies typically include:

Optimized Geometry: Calculation of the most stable three-dimensional conformation of the molecule, providing precise bond lengths and angles.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: Visualization of the charge distribution across the molecule. The ESP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions, such as hydrogen bonding, and sites susceptible to metabolic attack. For this compound, the oxygen and nitrogen atoms of the oxoimidazole and carboxamide groups are expected to be electron-rich regions.

Reactivity Descriptors: Calculation of global reactivity descriptors like electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity. nih.gov

Charge Analysis: Methods like Natural Population Analysis can reveal the partial atomic charges on each atom, offering further insight into the molecule's polarity and intermolecular interaction potential. rsc.org

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound This table presents theoretical data based on typical values for similar heterocyclic compounds.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~4.5 D | Measure of overall molecular polarity |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods provide a static picture, molecular dynamics (MD) simulations introduce temperature and time, allowing for the observation of a molecule's dynamic behavior. An MD simulation of this compound, typically placed in a simulated aqueous environment, can reveal important dynamic properties. usp.br

Key findings from MD simulations include:

Conformational Flexibility: The carboxamide group (-CONH2) can rotate relative to the imidazole ring. MD simulations track the dihedral angles over time to identify the most populated, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Solvation and Hydrogen Bonding: Simulations explicitly model the interactions between the compound and surrounding water molecules. They can quantify the number and lifetime of hydrogen bonds formed by the amide and oxoimidazole groups, providing insight into the molecule's solubility and how it interacts in a biological medium.

Interaction with Biomolecules: When co-simulated with a protein or other macromolecule, MD can model the stability of the ligand-receptor complex, showing how intermolecular interactions (hydrogen bonds, hydrophobic contacts) evolve and persist over time. usp.br

Molecular Docking Investigations for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. acs.orgnih.gov For this compound, docking studies would be performed against various protein targets implicated in disease to generate hypotheses about its potential mechanism of action.

The process involves:

Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein (often from a database like the Protein Data Bank).

Docking Algorithm: Using software to systematically sample a large number of orientations and conformations of the ligand within the protein's binding site.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable interaction.

Analysis: Visual inspection of the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts. mdpi.comrsc.org

Docking studies can hypothesize that the carboxamide and oxo groups of this compound act as key hydrogen bond donors and acceptors, while the imidazole ring could engage in pi-stacking with aromatic amino acid residues in the target's active site. nih.gov

Table 2: Example of Molecular Docking Results for this compound Against Hypothetical Kinase Targets This table illustrates the type of data generated from a molecular docking experiment.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Kinase A | -7.8 | Asp165 (H-bond), Phe80 (pi-stacking) |

| Kinase B | -6.5 | Glu102 (H-bond), Val34 (hydrophobic) |

| Kinase C | -8.2 | Lys48 (H-bond), Tyr157 (H-bond), Trp84 (pi-stacking) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies for Compound Design

QSAR and SAR are essential methodologies for optimizing lead compounds. acs.org SAR describes the relationship between a molecule's structure and its biological activity in a qualitative manner. QSAR takes this a step further by creating a mathematical model that quantitatively correlates chemical structure with activity. nih.govresearchgate.net These studies are performed on a series of structurally related imidazole carboxamide analogues to guide the design of more potent compounds.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a series of imidazole carboxamides, a wide range of descriptors would be generated. nih.gov

Constitutional (2D) Descriptors: These include molecular weight, atom counts, bond counts, and topological indices that describe molecular branching and size. nih.gov

Physicochemical Descriptors: These quantify properties like hydrophobicity (logP), molar refractivity (steric bulk), and polar surface area (PSA).

Electronic Descriptors: Derived from quantum mechanics, these include dipole moment, partial charges on atoms, and HOMO/LUMO energies.

3D Descriptors: These capture the three-dimensional shape of the molecule, such as surface area and volume.

Following generation, statistical methods are used to select a subset of non-correlated descriptors that have the most significant impact on biological activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Imidazole Derivatives

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Physicochemical | SlogP | Hydrophobicity/Lipophilicity researchgate.net |

| Topological | Wiener Index | Molecular branching and compactness |

| Electronic | Dipole Moment | Molecular polarity |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability nih.gov |

| Constitutional | H-bond Acceptor Count | Potential for hydrogen bonding nih.gov |

Once descriptors are selected, a statistical method is used to build the QSAR equation.

Multiple Linear Regression (MLR): This is one of the simplest and most common methods. It generates a linear equation that relates the biological activity (dependent variable) to the selected molecular descriptors (independent variables). nih.govimist.ma An example model might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.govresearchgate.net

Partial Least Squares (PLS): A method related to MLR that is particularly useful when descriptors are numerous and may be inter-correlated. nih.gov

Artificial Neural Networks (ANN): These are more complex, non-linear machine learning models inspired by the human brain. usp.br ANNs can often capture more intricate relationships between structure and activity than linear methods, potentially leading to more predictive models, especially for large and diverse datasets.

The insights gained from SAR, QSAR, and docking are used to design new, improved molecules through two main strategies. nih.gov

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies solely on the information from a set of active and inactive molecules. Techniques include:

Pharmacophore Modeling: Identifies the common 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. This pharmacophore model then serves as a template to design new molecules or search databases for novel scaffolds.

QSAR-Informed Design: The QSAR model itself can be used to predict the activity of virtual compounds before they are synthesized. For instance, if the model shows that lower hydrophobicity increases activity, new analogues of this compound would be designed with more polar substituents.

Structure-Based Design (SBDD): This approach is used when the 3D structure of the target is known. acs.org It is a more direct design method.

Docking-Informed Design: Analysis of the docking pose of this compound can reveal opportunities for improvement. For example, if an empty hydrophobic pocket is observed near the methyl group, a new analogue could be designed with a larger alkyl group to fill that pocket and increase binding affinity. nih.gov Similarly, if a potential hydrogen bond with a backbone residue is not being made, the scaffold can be modified to introduce a suitable functional group at that position. nih.gov

Prediction of Synthetic Accessibility and Reactivity Profiles

Computational methods serve as a powerful tool in modern drug discovery and chemical synthesis, offering predictive insights into the feasibility of synthesizing a molecule and its likely chemical behavior. For this compound, while specific computational studies are not extensively documented in publicly available literature, its synthetic accessibility and reactivity profile can be predicted based on established synthetic routes for analogous structures and general principles of computational chemistry applied to its constituent functional groups.

Predicted Synthetic Accessibility:

The synthesis of this compound is predicted to be of moderate complexity. The synthetic accessibility can be evaluated by considering established methods for the formation of the core 2-oxoimidazole ring and the introduction of the carboxamide and methyl groups. Retrosynthetic analysis suggests that the molecule can be constructed from simpler, commercially available precursors.

Several synthetic strategies are plausible for the construction of the 2-oxoimidazole core. One common approach involves the cyclization of an appropriate acyclic precursor. For instance, the reaction of an alpha-amino acid derivative with a source of carbonyl, such as phosgene (B1210022) or its equivalents, is a known method for forming 2-oxoimidazolidine rings, which can be subsequently oxidized or modified to the desired oxoimidazole. acs.org Another potential route could involve the construction of the imidazole ring first, followed by oxidation to introduce the 2-oxo functionality.

The introduction of the C4-carboxamide and C5-methyl groups can be achieved through various means. The carboxamide group is typically introduced by the amidation of a corresponding carboxylic acid or ester. Therefore, a key intermediate would be 5-methyl-2-oxoimidazole-4-carboxylic acid. The synthesis of related imidazole-4-carboxamides has been reported, often starting from commercially available aminoimidazole carboxamide (AICA) or its derivatives. nih.gov

A plausible synthetic pathway could start from a substituted glycinamide (B1583983) derivative which undergoes cyclization to form the 2-oxoimidazole ring. Alternatively, a pre-formed imidazole ring could be functionalized. For example, a 5-methylimidazole-4-carboxylate ester could be synthesized and subsequently oxidized at the 2-position, followed by amidation.

The predicted synthetic accessibility is summarized in the table below, based on common organic synthesis reactions and the availability of starting materials.

Table 1: Predicted Synthetic Accessibility of this compound

| Parameter | Predicted Assessment | Rationale |

|---|---|---|

| Number of Synthetic Steps | 3-5 | Based on retrosynthetic analysis from common starting materials. |

| Starting Material Availability | High | Precursors like substituted amino acids and imidazoles are generally available. |

| Key Reactions | Cyclization, Oxidation, Amidation | Standard and well-documented organic reactions. |

Predicted Reactivity Profile:

The reactivity of this compound is governed by the interplay of its functional groups: the 2-oxoimidazole ring, the methyl group, and the carboxamide side chain. Computational analysis of related structures can help predict the key aspects of its reactivity.

The imidazole ring is aromatic and contains two nitrogen atoms, making it amphoteric. wikipedia.org It can act as both a weak acid and a weak base. The presence of the electron-withdrawing 2-oxo group is expected to decrease the basicity of the ring nitrogens and increase the acidity of the N-H proton compared to a simple imidazole. wikipedia.org The C=C double bond within the ring is electron-rich and susceptible to electrophilic attack, although this is tempered by the oxo group.

The carboxamide group at the 4-position is also electron-withdrawing and will influence the electronic properties of the imidazole ring. It can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), which is crucial for its interaction with biological targets. The amide bond itself is relatively stable but can be hydrolyzed under acidic or basic conditions.

The methyl group at the 5-position is electron-donating and will slightly increase the electron density of the imidazole ring, potentially influencing the regioselectivity of electrophilic substitution reactions.

Computational studies on related imidazole derivatives have often focused on their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key to understanding reactivity. nih.gov For this compound, the HOMO is likely to be localized on the imidazole ring, while the LUMO may be distributed over the conjugated system including the oxo and carboxamide groups. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability. nih.gov

A summary of the predicted reactivity profile is presented in the following table.

Table 2: Predicted Reactivity Profile of this compound

| Feature | Predicted Reactivity | Influencing Factors |

|---|---|---|

| Acid-Base Properties | Weakly acidic (N-H) and weakly basic (ring nitrogens) | Imidazole core, electron-withdrawing oxo and carboxamide groups. wikipedia.org |

| Electrophilic Attack | Possible at the C=C bond, but deactivated | Electron-withdrawing groups reduce ring nucleophilicity. |

| Nucleophilic Attack | Possible at the carbonyl carbons (C2 and carboxamide) | Polarization of the C=O bonds. |

| Hydrogen Bonding | Strong donor and acceptor capabilities | N-H protons and C=O oxygens of the oxo and carboxamide groups. |

| Hydrolytic Stability | Amide bond is susceptible to hydrolysis | Can be cleaved under strong acidic or basic conditions. |

Research Methodologies for Investigating Biological Interactions of 5 Methyl 2 Oxoimidazole 4 Carboxamide

In Vitro Enzyme Inhibition and Activation Assays: Methodological Considerations

In vitro enzyme assays are fundamental for determining if a compound like 5-Methyl-2-oxoimidazole-4-carboxamide can modulate the activity of specific enzymes. The imidazole (B134444) scaffold is known to interact with a variety of enzymes, such as cytochrome P450-dependent enzymes and protein kinases. nih.govnih.govdergipark.org.tr Methodological considerations are crucial for obtaining reliable and reproducible data.

A common technique is the continuous spectrophotometric assay, which allows for the real-time monitoring of enzyme activity by measuring changes in absorbance. nih.gov For example, in studies of related compounds like 5-aminoimidazole-4-carboxamide (B1664886) ribotide, spectrophotometric assays were used to determine inhibition constants (Ki) and distinguish between different inhibition types (e.g., competitive vs. non-competitive). nih.gov The design of these assays often involves selecting an appropriate substrate that produces a chromogenic or fluorogenic product upon enzymatic conversion.

For broader screening, commercially available assay kits are frequently utilized. chemmethod.com These kits provide standardized reagents and protocols for specific enzyme targets, such as dipeptidyl peptidase-IV (DPP-IV). chemmethod.com The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. chemmethod.comnih.gov

Key methodological considerations include the choice of buffer, pH, temperature, and substrate concentration, all of which can influence enzyme kinetics and inhibitor binding. wikipedia.org It is also important to perform control experiments to account for any intrinsic absorbance or fluorescence of the test compound.

| Parameter | Consideration | Example Technique/Relevance | Reference |

|---|---|---|---|

| Assay Type | Choice between continuous monitoring or endpoint measurement. | Continuous spectrophotometric assays allow for real-time kinetic analysis. | nih.gov |

| Enzyme Target | Imidazole derivatives are known to target protein kinases and cytochrome P450 enzymes. | Screening a library of imidazole compounds against a panel of 24 protein kinases. | nih.gov |

| Data Analysis | Determination of key inhibitory parameters. | Calculation of IC50 values; determination of Ki and inhibition type (competitive, non-competitive). | nih.govnih.gov |

| Assay Conditions | Optimization of pH, temperature, and buffer components. | Imidazole itself can act as a buffer in the pH range of 6.2 to 7.8. | wikipedia.org |

| Controls | Inclusion of positive, negative, and vehicle controls. | DMSO is often used as a vehicle for dissolving compounds, requiring a DMSO-only control. | acs.org |

Receptor Binding Studies: Experimental Designs and Analytical Approaches

Receptor binding studies are designed to quantify the affinity of a compound for a specific biological receptor. These studies are critical for understanding the pharmacodynamics of imidazole derivatives. mdpi.comnih.gov

A primary experimental method is the radioligand binding assay. researchgate.net In this approach, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki). researchgate.net For instance, studies on benzimidazolone-carboxamide derivatives evaluated their affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors using this method. researchgate.net

In addition to experimental assays, computational methods are increasingly used as analytical approaches. mdpi.comnih.gov Molecular docking is a powerful in silico technique that predicts the preferred orientation and binding affinity of a molecule to a target protein. mdpi.comnih.gov This method was used to analyze the binding modes of novel imidazole analogs in the active sites of HIV-1 reverse transcriptase and glucosamine-fructose-6-phosphate synthase. mdpi.com Such simulations can provide insights into the specific amino acid interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective compounds. nih.gov More advanced computational models, including machine learning algorithms, can be built to predict the agonist or antagonist activity of compounds at specific receptors, such as the Pregnane X Receptor (PXR). mdpi.com

| Approach | Description | Key Output | Reference |

|---|---|---|---|

| Radioligand Binding Assay | An experimental method measuring the displacement of a known radiolabeled ligand from a receptor by the test compound. | Binding affinity constant (Ki). | researchgate.net |

| Molecular Docking | A computational method that predicts the binding mode and affinity of a ligand within the active site of a receptor. | Binding score (e.g., kcal/mol) and visualization of protein-ligand interactions. | mdpi.comnih.gov |

| Functional Assays | Experimental assays that measure the functional response of a cell or tissue upon receptor binding (e.g., agonist vs. antagonist activity). | Intrinsic activity (i.a.) and potency (e.g., pKb). | researchgate.net |

| Predictive Modeling | Machine learning models trained on known ligand-receptor data to predict the activity of new compounds. | Probability of agonist/antagonist activity. | mdpi.com |

Development and Application of this compound as Molecular Probes in Chemical Biology

The unique structural and electronic properties of the imidazole ring make it an excellent scaffold for the development of molecular probes. nih.gov These probes are valuable tools for studying biological processes, visualizing cellular components, and identifying drug targets. nih.govmdpi.com A compound like this compound could be chemically modified to serve as a molecular probe.

One major application is in the development of fluorescent probes. nih.gov By conjugating the imidazole core to a fluorophore or by modifying the scaffold to induce fluorescence, researchers can create probes for bioimaging. nih.govnih.gov For example, certain imidazole derivatives have been shown to exhibit fluorescence and have been successfully used as lysosome-staining probes in live-cell imaging. nih.gov The development of fluorophores based on the reaction of Morita–Baylis–Hillman acetates with imidazole has led to molecules with aggregation-induced emission properties, which are particularly useful for fluorogenic labeling. nih.govacs.orgresearchgate.net

Furthermore, imidazole-based small molecules can be designed as chemical probes to investigate specific biological pathways. mdpi.com For instance, a library of pyrroloimidazoles was synthesized and screened in a phenotypic assay for neurite outgrowth, identifying probes that could be used to study axon regeneration. mdpi.com The development of such probes often involves synthesizing a series of analogs to establish structure-activity relationships, ensuring that the probe retains the desired biological activity while incorporating a reporter tag (like a fluorophore) or a reactive group for conjugation. nih.gov

| Application Area | Description of Use | Example | Reference |

|---|---|---|---|

| Live-Cell Imaging | Use of fluorescent imidazole derivatives to visualize specific organelles or cellular structures. | Developing imidazole derivatives as lysosomal trackers. | nih.govnih.gov |

| Fluorogenic Labeling | Probes that become fluorescent upon binding to a specific target or reacting within a particular environment. | Creating fluorophores with aggregation-induced emission from an imidazole-cinnamic scaffold. | nih.govacs.org |

| Pathway Investigation | Small molecule probes designed to modulate a specific biological pathway for research purposes. | Synthesizing imidazole-containing molecules to serve as chemical probes for neurite growth research. | mdpi.com |

| Diagnostic Agents | Probes that can detect pathological markers or changes in biological systems. | The potential use of imidazole derivatives as diagnostic agents and pathologic probes is a growing area of research. | nih.gov |

Strategies for Biological Target Identification of Imidazole-Based Compounds

Identifying the specific molecular target(s) of a biologically active small molecule is a critical yet challenging step in drug discovery and chemical biology. nih.govresearchgate.net Several strategies can be employed to identify the targets of imidazole-based compounds.

Affinity-based approaches are widely used and involve modifying the small molecule to act as a "bait" to capture its binding partners. nih.gov

Affinity Pull-Down: The imidazole compound is immobilized on a solid support (e.g., agarose (B213101) beads) or conjugated to an affinity tag like biotin. nih.gov This "probe" is incubated with a cell lysate, and any proteins that bind to it are isolated and subsequently identified using mass spectrometry. nih.gov A crucial first step is a structure-activity relationship (SAR) analysis to determine where the tag can be placed without disrupting the compound's biological activity. nih.govfrontiersin.org

Photo-affinity Labeling: This method uses a probe that contains a photoreactive group. Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for more stringent purification and reducing the identification of non-specific binders. researchgate.net

Label-free approaches identify targets by observing how the native, unmodified compound affects the proteome. nih.gov

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that a protein becomes more resistant to protease digestion when it is bound to a small molecule ligand. nih.gov Cell lysates are treated with the compound and then with a protease; the proteins that are protected from degradation are identified by mass spectrometry as potential targets. nih.gov

Genetic and Phenotypic Approaches provide an alternative route to target identification. nih.govfrontiersin.org

Forward Genetic Screens: A population of organisms (e.g., yeast, plants) is mutagenized and then screened for resistance to the imidazole compound. nih.govfrontiersin.org Identifying the gene that is mutated in the resistant individuals can reveal the drug's target or a key component of the pathway it affects. nih.govfrontiersin.org

Phenotypic Screening: A library of compounds is screened against a specific biological process or phenotype. nih.govfrontiersin.org This can be followed by biochemical or proteomic analyses to narrow down the potential targets responsible for the observed phenotype. nih.govfrontiersin.org

| Strategy | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Affinity Pull-Down | Immobilized "bait" molecule captures binding partners from a lysate. | Directly isolates binding proteins. | Requires chemical modification of the compound; risk of identifying non-specific binders. | nih.govresearchgate.net |

| DARTS (Label-Free) | Ligand binding protects the target protein from protease digestion. | Uses the unmodified compound; applicable to a wide range of proteins. | May not work for all protein-ligand interactions; requires sensitive detection methods. | nih.gov |

| Forward Genetics | Identifies mutations that confer resistance to the compound. | Unbiased, in vivo approach; straightforward experimental setup. | May not identify essential gene targets; gene redundancy can be a problem. | nih.govfrontiersin.org |

Mechanistic Studies of Biological Activity at the Molecular Level (e.g., DNA interactions, protein binding, nucleobase functionalities)

Understanding how this compound interacts with biological macromolecules at the molecular level is key to defining its mechanism of action. The imidazole scaffold is known for its ability to participate in diverse weak interactions, allowing its derivatives to bind to a wide range of enzymes and receptors. nih.govnih.gov

Protein Binding: The electron-rich nature of the imidazole ring facilitates binding to protein targets. nih.govnih.gov Mechanistic studies often focus on how this binding inhibits enzyme function. For example, many imidazole-based antifungal agents act by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govdergipark.org.tr The nitrogen atoms of the imidazole ring can coordinate with the heme iron in such enzymes. wikipedia.org